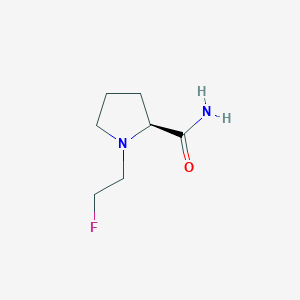

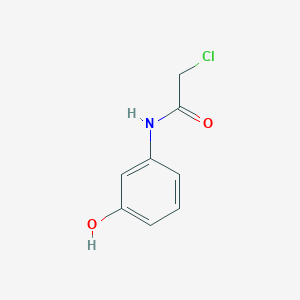

2-Chloro-N-(3-hydroxyphenyl)acetamide

Übersicht

Beschreibung

The compound 2-Chloro-N-(3-hydroxyphenyl)acetamide is a chlorinated acetamide with a hydroxyphenyl group. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the behavior and properties that 2-Chloro-N-(3-hydroxyphenyl)acetamide might exhibit.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, which are hydrolyzed to form silanols . Another synthesis approach involves the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to yield acylamino-arylamino-naphthoquinones and angular heterocyclic compounds . Additionally, 2-hydroxy-N-methyl-N-phenyl-acetamide is synthesized through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride .

Molecular Structure Analysis

The molecular structure of related acetamides has been determined using various spectroscopic methods and X-ray diffraction analysis. For example, the conformation of the N-H bond in 2-chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, and the compound exhibits dual intermolecular N-H...O hydrogen bonds . Similarly, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using NMR and IR spectroscopy, as well as X-ray diffraction .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to the formation of various products. For instance, 3-acetyl-2,2-dimethyl-2,3-dihydro-1,3,2-benzoxazasilole reacts with alcohols to transform into silanes . The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives involves a condensation reaction, and these compounds exhibit antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their molecular structures and synthesis pathways. The polarity and structure of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides have been studied, revealing preferred conformations and the existence of equilibrium mixtures of conformers . The geometric parameters of various acetanilides, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, have been found to be similar, and these molecules are linked into chains through intermolecular N-H...O hydrogen bonds .

Wissenschaftliche Forschungsanwendungen

Molecular Structure Studies

The study of the molecular structure and synthesis of compounds related to 2-Chloro-N-(3-hydroxyphenyl)acetamide is a key area of research. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, a derivative, has been synthesized to create a combinatorial library based on the fungal natural product 2-(3-chloro-4-hydroxyphenyl)acetamide. The compound crystallizes as discrete molecules, displaying non-planar configurations and intermolecular hydrogen bonds, contributing to the understanding of molecular interactions and crystal structures (Davis & Healy, 2010).

Synthesis and Structure of Derivatives

Researchers have been focusing on the synthesis and structural analysis of derivatives of N-(2-hydroxyphenyl)acetamide, a compound closely related to 2-Chloro-N-(3-hydroxyphenyl)acetamide. For example, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide and its silylated derivatives has been achieved, providing insights into the structures and properties of these compounds. These studies are crucial for understanding the chemical behavior and potential applications of these derivatives (Nikonov et al., 2016).

Application in Drug Synthesis

One of the significant applications of compounds similar to 2-Chloro-N-(3-hydroxyphenyl)acetamide is in the synthesis of drugs. For instance, N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, catalyzed by Novozym 435, represents a critical step in this synthesis process. This application demonstrates the compound's relevance in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Agricultural and Environmental Studies

2-Chloro-N-(3-hydroxyphenyl)acetamide and its derivatives are also studied for their environmental and agricultural impact, particularly in the context of herbicides. For example, the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been examined. Understanding the metabolic pathways and the interaction of these compounds with liver enzymes like cytochrome P450 isoforms is crucial for assessing their environmental impact and safety (Coleman et al., 2000).

Eigenschaften

IUPAC Name |

2-chloro-N-(3-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-2-1-3-7(11)4-6/h1-4,11H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQCKKUVYFWGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(3-hydroxyphenyl)acetamide | |

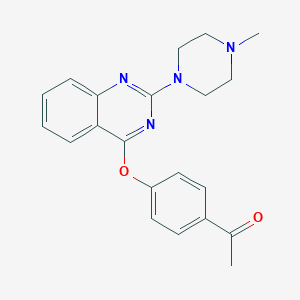

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

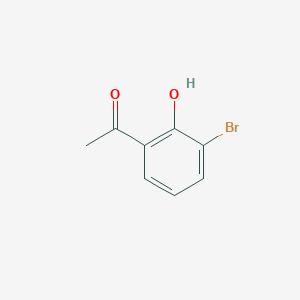

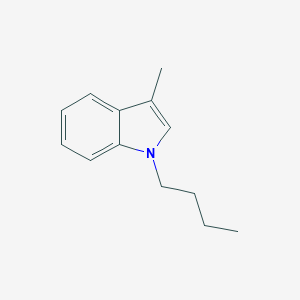

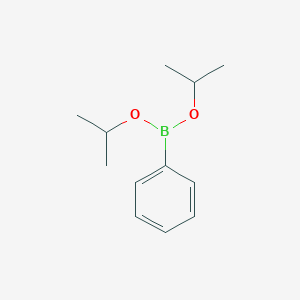

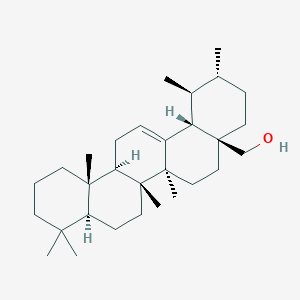

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.